N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
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Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dibenzofuran moiety, an indole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: Methoxylation of the dibenzofuran ring is achieved using methanol and a suitable catalyst.
Synthesis of the Indole Ring: The indole ring is synthesized separately through Fischer indole synthesis or other methods.
Coupling Reaction: The dibenzofuran and indole moieties are coupled using a suitable linker, such as an acetamide group, under specific reaction conditions involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide
- 2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is unique due to its combination of a dibenzofuran moiety, an indole ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H20N2O4 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C29H20N2O4/c1-34-25-15-20-18-11-6-8-14-23(18)35-24(20)16-22(25)31-29(33)28(32)26-19-12-5-7-13-21(19)30-27(26)17-9-3-2-4-10-17/h2-16,30H,1H3,(H,31,33) |
InChI Key |
ODYFUAGSUJBKCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C(=O)C4=C(NC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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